Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Physicochemical profiling Lipophilicity Solubility

1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea (CAS 1021250-74-7, molecular formula C₁₈H₁₅ClN₄O₂, MW 354.8 g/mol) is a synthetic diarylurea derivative featuring a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl core linked via a meta-phenyl bridge to a 3-chlorophenyl urea moiety. The compound belongs to the pyridazinone-diarylurea class, a scaffold family that has been patented for diacylglycerol acyltransferase 1 (DGAT1) inhibition and explored for VEGFR-2 kinase inhibition.

Molecular Formula C18H15ClN4O2
Molecular Weight 354.8 g/mol
CAS No. 1021250-74-7
Cat. No. B3398237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
CAS1021250-74-7
Molecular FormulaC18H15ClN4O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H15ClN4O2/c1-23-17(24)9-8-16(22-23)12-4-2-6-14(10-12)20-18(25)21-15-7-3-5-13(19)11-15/h2-11H,1H3,(H2,20,21,25)
InChIKeyZYJFRBXVBBZZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea (CAS 1021250-74-7): Pyridazinone-Diarylurea Scaffold with DGAT1 and Kinase Inhibitory Potential


1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea (CAS 1021250-74-7, molecular formula C₁₈H₁₅ClN₄O₂, MW 354.8 g/mol) is a synthetic diarylurea derivative featuring a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl core linked via a meta-phenyl bridge to a 3-chlorophenyl urea moiety . The compound belongs to the pyridazinone-diarylurea class, a scaffold family that has been patented for diacylglycerol acyltransferase 1 (DGAT1) inhibition [1] and explored for VEGFR-2 kinase inhibition [2]. The meta-substitution pattern on the central phenyl ring and the mono-chloro substitution at the 3-position of the terminal phenyl ring distinguish this compound from its 2,4-dichloro and unsubstituted phenyl analogs within the same chemotype series.

Why 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea Cannot Be Replaced by Unsubstituted or Di-Chloro Analogs


Within the pyridazinone-diarylurea chemotype, ostensibly minor halogen substitution changes on the terminal phenyl ring produce substantial shifts in both physicochemical properties and biological activity profiles. The 3-chloro (meta) substitution in the target compound (CAS 1021250-74-7) yields a monochloro species with distinct lipophilicity (cLogP), hydrogen-bonding potential, and steric profile compared to its closest cataloged analogs: the unsubstituted phenylurea (CAS 1021082-18-7, MW 320.3, C₁₈H₁₆N₄O₂) and the 2,4-dichlorophenyl variant (CAS 1020975-39-6, MW 389.24, C₁₈H₁₄Cl₂N₄O₂) . The latter has demonstrated differential antiproliferative activity across cancer cell lines with IC₅₀ values ranging from 8.9 μM (T24 bladder) to 30.5 μM (PC-3 prostate), establishing that chlorine count and position directly modulate potency within this scaffold . A generic substitution approach that treats all chlorophenyl-urea pyridazinones as interchangeable risks selecting a compound with unintended target engagement, altered selectivity, or incompatible physicochemical properties for the intended assay or synthetic application.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea (CAS 1021250-74-7) Versus Structural Analogs


Monochloro vs. Dichloro Substitution: Physicochemical Property Differentiation Dictates Assay Compatibility

The target compound (3-chlorophenyl, monochloro, MW 354.8, formula C₁₈H₁₅ClN₄O₂) is differentiated from the 2,4-dichlorophenyl analog (CAS 1020975-39-6, MW 389.24, C₁₈H₁₄Cl₂N₄O₂) by a single chlorine atom. The reduced molecular weight (354.8 vs. 389.24 g/mol, a 34.4 g/mol difference) and lower calculated logP of the monochloro species predict enhanced aqueous solubility and reduced non-specific protein binding relative to the dichloro variant . The 3-chloro (meta) position alters the electronic distribution on the terminal aryl ring compared to the 2,4-dichloro substitution pattern, which introduces an ortho-chloro atom capable of intramolecular hydrogen bonding with the urea NH.

Physicochemical profiling Lipophilicity Solubility

Antiproliferative Activity of the Dichloro Analog Establishes Scaffold Potency Baseline; Monochloro Variant Predicted to Occupy Distinct Activity Space

While direct IC₅₀ data for the target 3-chlorophenyl compound (CAS 1021250-74-7) have not been published in peer-reviewed literature as of the search date, the 2,4-dichlorophenyl analog (CAS 1020975-39-6) has reported antiproliferative IC₅₀ values across five human cancer cell lines: T24 bladder (8.9 μM), Hep G2 liver (15.4 μM), MGC-803 gastric (20.7 μM), NCI-H460 lung (25.0 μM), and PC-3 prostate (30.5 μM) . The monochloro target compound, with its distinct electronic and steric profile, is expected to exhibit a different potency rank order across these or comparable cell lines. The meta-chloro substitution pattern has been associated with altered kinase selectivity profiles in related diarylurea chemotypes.

Anticancer screening Cell viability IC50

Pyridazinone-Diarylurea Scaffold Has Established DGAT1 Inhibitory Activity in Patent Literature

The pyridazinone-diarylurea chemotype, to which the target compound belongs, is explicitly claimed as a DGAT1 inhibitor scaffold in multiple patent families. US Patent Application US20070249620 (Sankyo Co Ltd, filed 2005) discloses urea derivatives with a pyridazinone or dihydropyridazinone core as DGAT1 inhibitors for the treatment of obesity, hyperlipidemia, and diabetes [1]. The patent teaches that aryl substitution on both the urea nitrogen and the pyridazinone ring modulates DGAT1 inhibitory potency. The 3-chlorophenyl substitution in the target compound represents a specific embodiment within the claimed generic structure, where R₁ can be a C₆–C₁₀ aryl group optionally substituted by halogen [1].

DGAT1 inhibition Metabolic disease Triglyceride synthesis

VEGFR-2 Kinase Inhibition by Related Pyridazinone-Urea Derivatives Establishes Alternative Target Hypothesis

A related pyridazinone-phenylurea derivative (compound 18b, 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea) demonstrated nanomolar VEGFR-2 inhibitory activity with an IC₅₀ of 60.7 nM and inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) at 10 μM concentration [1]. While structurally distinct from the target compound (ether-linked phenylurea vs. directly linked diarylurea, and lacking the N-methyl and 3-chloro substituents), this establishes that pyridazinone-urea hybrids can achieve potent kinase engagement. The target compound's N-methyl group on the pyridazinone ring and the 3-chlorophenyl urea terminus are structural features known to influence kinase hinge-region binding and selectivity in related inhibitor series.

VEGFR-2 inhibition Angiogenesis Kinase selectivity

Recommended Research Applications for 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea (CAS 1021250-74-7)


Systematic Halogen-Scanning SAR for DGAT1 Inhibitor Optimization

The target compound serves as the monochloro (3-Cl) member of a halogen substitution series that includes the unsubstituted phenyl analog (CAS 1021082-18-7) and the 2,4-dichloro analog (CAS 1020975-39-6). Procurement of all three enables a systematic SAR study to map how chlorine count and position affect DGAT1 inhibitory potency, as the pyridazinone-diarylurea scaffold is patented for DGAT1 inhibition [1]. The 3-chloro substitution provides a specific electronic and steric profile distinct from both the electron-neutral unsubstituted and the electron-deficient 2,4-dichloro variants, allowing deconvolution of substituent effects on target engagement.

Physicochemical Property Optimization in Early-Stage Kinase Inhibitor Screening

The monochloro substitution in the target compound yields intermediate lipophilicity between the unsubstituted and dichloro analogs , making it a strategic choice for screening cascades where balanced solubility-permeability profiles are critical. The pyridazinone scaffold has demonstrated nanomolar VEGFR-2 engagement (IC₅₀ = 60.7 nM for a related derivative) [2], supporting its use in kinase inhibitor discovery programs where the 3-chlorophenyl moiety may confer desirable selectivity features through specific hinge-region interactions.

Building Block for Focused Library Synthesis Around the Diarylurea Chemotype

The 3-chlorophenyl urea terminus of the target compound provides a synthetic handle for further derivatization or serves as a reference point for library enumeration. The compound's commercial availability reduces synthetic burden for medicinal chemistry teams seeking to explore the pyridazinone-diarylurea chemical space. Its defined structure with the meta-substituted central phenyl ring distinguishes it from para-substituted analogs that dominate many commercial pyridazinone-urea libraries.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.